Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate structural analysis
Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate structural analysis
An In-depth Technical Guide to the Structural Analysis of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Introduction: The Pivotal Role of a Versatile Heterocycle
Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole that serves as a critical building block in the synthesis of a wide array of high-value chemical entities. The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, appearing in numerous approved drugs and pesticides.[1] For instance, derivatives of this core structure are key intermediates in the synthesis of potent herbicides like Halosulfuron-methyl and insecticides such as Tebufenpyrad.[2][3] Furthermore, the pyrazole nucleus is actively investigated for its therapeutic potential, with derivatives showing promise as anticancer, antiviral, and anti-inflammatory agents.[2][4][5][6]
Given its significance, the unambiguous confirmation of the structure of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is paramount. The precise arrangement of its substituents—the chloro group at C3, the N-methyl group at N1, and the methyl carboxylate at C5—governs its reactivity and its utility in subsequent synthetic transformations. An error in structural assignment can lead to the generation of incorrect final products, wasting significant resources in drug development and materials science.
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this key intermediate. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a robust framework for the structural characterization of complex heterocyclic molecules.
Caption: A comprehensive workflow for the synthesis and structural validation of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate.
A Note on Synthesis: Context for Analysis
While numerous synthetic routes exist, a common pathway involves the cyclocondensation of a β-ketoester equivalent with a substituted hydrazine, followed by methylation and chlorination steps. For example, a precursor like ethyl 3-ethyl-5-pyrazolecarboxylate can be methylated using dimethyl carbonate and subsequently chlorinated with reagents like hydrochloric acid and hydrogen peroxide or sulfuryl chloride.[7][8]
Understanding the synthetic pathway is crucial for the analytical scientist. It informs the potential isomeric impurities that may arise. In this case, methylation of the pyrazole ring can potentially occur at two different nitrogen atoms, leading to regioisomers. The subsequent chlorination step also has the potential to add the chlorine atom at a different position on the pyrazole ring. A robust analytical plan must be able to distinguish the desired product from these potential side products.
Caption: A simplified diagram showing key steps in the synthesis of the target compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, ¹H and ¹³C NMR, along with 2D experiments like HMBC, are indispensable for confirming the precise connectivity and substitution pattern.
Expertise & Causality: Why NMR is Foundational
-
¹H NMR provides the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). For this molecule, it is essential to confirm the presence of two distinct methyl singlets (N-CH₃ and O-CH₃) and a single pyrazole ring proton, also a singlet. The chemical shift of these signals provides crucial information about their electronic environment.
-
¹³C NMR reveals the number of unique carbon environments. This is critical for confirming the presence of the five pyrazole ring carbons, the two methyl carbons, and the carbonyl carbon of the ester. The chemical shifts are highly sensitive to the nature of the substituents (e.g., the effect of the electron-withdrawing chlorine atom).
-
2D NMR (HMBC) : Heteronuclear Multiple Bond Correlation is used to establish long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to definitively place the substituents. For example, observing a correlation from the N-methyl protons to the C5 and C1 carbons of the pyrazole ring confirms the N1-methylation site. Similarly, a correlation from the pyrazole ring proton (H4) to the carbonyl carbon (C=O) and the chlorinated carbon (C3) confirms the overall substitution pattern.[9][10]
Experimental Protocol: ¹H, ¹³C, and HMBC NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Solvent Choice: Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue or if exchangeable protons are of interest (not present in this molecule), DMSO-d₆ can be used.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Process and calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
HMBC Acquisition:
-
Set up a standard gradient-selected HMBC experiment.
-
Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.
-
Process the 2D data to obtain the correlation map.
-
Data Presentation: Predicted NMR Assignments
The following tables summarize the expected chemical shifts based on the structure and data from similar pyrazole derivatives.[4][9][11]
| Proton Assignment (¹H NMR) | Predicted δ (ppm) | Multiplicity | Integration |
| Pyrazole H4 | ~6.8 - 7.5 | Singlet (s) | 1H |
| N-CH₃ | ~3.9 - 4.2 | Singlet (s) | 3H |
| O-CH₃ | ~3.8 - 4.0 | Singlet (s) | 3H |
| Carbon Assignment (¹³C NMR) | Predicted δ (ppm) | Key Feature |
| C=O (ester) | ~158 - 165 | Carbonyl region, downfield |
| C5 (pyrazole) | ~145 - 150 | Attached to ester and nitrogen |
| C3 (pyrazole) | ~135 - 142 | Attached to chlorine, downfield shift |
| C4 (pyrazole) | ~110 - 115 | Attached to hydrogen |
| O-CH₃ | ~51 - 55 | Methoxy carbon |
| N-CH₃ | ~35 - 40 | N-methyl carbon |
Part 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule.[12] It also provides valuable structural information through the analysis of fragmentation patterns.[13]
Expertise & Causality: Why MS is Essential
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Molecular Weight Confirmation: The primary role of MS is to confirm the molecular weight of the synthesized compound. For Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (C₆H₇ClN₂O₂), the expected monoisotopic mass is approximately 189.0196 g/mol .
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (to within a few ppm), which allows for the unambiguous determination of the molecular formula. This is a critical step to confirm that the synthesized compound has the correct elemental composition.
-
Isotopic Pattern: The presence of a chlorine atom provides a distinct isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show two molecular ion peaks (M⁺ and M+2⁺) with a relative intensity ratio of roughly 3:1, which is a definitive indicator of a single chlorine atom in the molecule.
-
Fragmentation Analysis: Electron Impact (EI) ionization can cause the molecule to fragment in a predictable manner. Analyzing these fragments can provide clues about the molecule's structure. For instance, the loss of a methoxy radical (•OCH₃) or a chlorine atom (•Cl) are common fragmentation pathways for this type of compound.[14][15]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[12]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Select the appropriate ionization mode (ESI positive is typical for this compound, forming [M+H]⁺).
-
Optimize source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal intensity.[12]
-
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis:
-
Identify the monoisotopic mass of the molecular ion ([M+H]⁺).
-
Use the instrument's software to calculate the elemental composition from the accurate mass.
-
Examine the isotopic pattern to confirm the presence of one chlorine atom.
-
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated m/z (Monoisotopic) | Expected Observation |
| [M+H]⁺ (³⁵Cl) | 191.0274 | Base peak in ESI+ |
| [M+H]⁺ (³⁷Cl) | 193.0245 | ~33% intensity of the 191.0274 peak |
| [M+Na]⁺ (³⁵Cl) | 213.0094 | Often observed as a sodium adduct |
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent complementary technique to NMR and MS.
Expertise & Causality: Why FTIR is Confirmatory
For Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, FTIR is used to confirm the presence of key functional groups:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected for the carbonyl group of the methyl ester. Its position can indicate the degree of conjugation.
-
C-O Stretch (Ester): The C-O single bonds of the ester group will also show characteristic stretching vibrations.
-
C=N and C=C Stretches (Pyrazole Ring): The aromatic pyrazole ring will have characteristic stretching vibrations in the fingerprint region.
-
C-H Stretches (Methyl and Aromatic): Absorptions corresponding to sp³ C-H bonds (in the methyl groups) and sp² C-H bonds (on the pyrazole ring) will be present.
-
C-Cl Stretch: A band corresponding to the carbon-chlorine bond stretch is expected in the lower frequency region of the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation: Expected FTIR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | ~2950 - 3000 | Medium |
| C=O Stretch (Ester) | ~1710 - 1740 | Strong, Sharp |
| C=N / C=C Stretch (Ring) | ~1500 - 1600 | Medium-Strong |
| C-O Stretch (Ester) | ~1200 - 1300 | Strong |
| C-Cl Stretch | ~700 - 850 | Medium-Strong |
References for general FTIR frequencies can be found in various spectroscopy textbooks and online databases.[16][17]
Part 4: X-ray Crystallography - Unambiguous 3D Structure
While the combination of NMR, MS, and FTIR provides a very high degree of confidence in the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions.
Expertise & Causality: The Gold Standard
X-ray crystallography is employed when:
-
Absolute confirmation of a novel compound's structure is required for publication or patent filing.
-
The spectroscopic data is ambiguous, perhaps due to unexpected chemical shifts or overlapping signals.
-
The relative stereochemistry or conformation of the molecule is of interest.
-
Information about crystal packing and intermolecular forces is needed.
For Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, an X-ray structure would definitively confirm the C3-Cl, N1-CH₃, and C5-COOCH₃ substitution pattern, leaving no room for doubt.[18][19][20][21][22]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. The purified compound must be slowly crystallized from a suitable solvent or solvent system (e.g., slow evaporation from ethanol, methanol, or ethyl acetate/hexane). The goal is to obtain single, well-ordered crystals of sufficient size and quality.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam while being rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The atomic positions are refined against the experimental data to generate the final, highly accurate molecular structure.
-
Caption: Integration of multiple analytical techniques provides a self-validating confirmation of the target structure.
Conclusion
The structural analysis of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a multi-faceted process where each analytical technique provides a unique and essential piece of the puzzle. NMR spectroscopy defines the carbon-hydrogen skeleton and the precise placement of substituents. Mass spectrometry confirms the elemental composition and molecular weight, with the characteristic chlorine isotope pattern serving as a crucial validation point. FTIR spectroscopy offers a rapid check for the presence of key functional groups. Finally, single-crystal X-ray diffraction stands as the ultimate arbiter, providing an unambiguous three-dimensional picture of the molecule. By integrating the data from these orthogonal techniques, researchers and scientists can achieve the highest level of confidence in their structural assignment, ensuring the integrity of their subsequent research and development endeavors.
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- Al-Obaid, A. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
- Vlasyuk, O., & Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate.
- ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.
- Cai, H., et al. (2009). 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid. PMC - NIH.
- El-Emary, T. I., & El-Adasy, A. A. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
- Benchchem. (n.d.). Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate.
- ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
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PubMed Central. (n.d.). Crystal structure of methanone. Retrieved from
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